![molecular formula C22H26N4O2 B4631559 2-(2-甲基苯氧基)-N-[1-甲基-2-(1-吡咯烷基甲基)-1H-苯并咪唑-5-基]乙酰胺](/img/structure/B4631559.png)

2-(2-甲基苯氧基)-N-[1-甲基-2-(1-吡咯烷基甲基)-1H-苯并咪唑-5-基]乙酰胺

描述

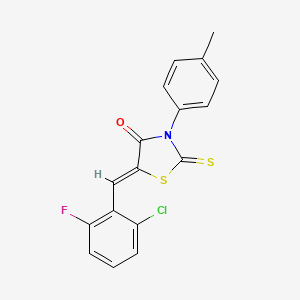

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves strategic molecular design to enhance solubility, absorption, and selectivity for specific biological targets. For instance, the insertion of a piperazine unit, as seen in related compounds, has been shown to significantly improve aqueous solubility and oral absorption, highlighting the importance of structural modifications in drug development (Shibuya et al., 2018). This approach may similarly apply to the synthesis of "2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide," focusing on enhancing its biological properties through structural optimization.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is critical for their biological activity. Detailed structural analysis through techniques like NMR and X-ray diffraction helps in understanding the configuration and conformation of these compounds. For example, the analysis of similar compounds provides insights into their tautomeric ratios and isomeric forms, which are crucial for their biological function and stability (Li Ying-jun, 2012).

Chemical Reactions and Properties

Benzimidazole compounds engage in various chemical reactions, enabling the introduction of diverse substituents that influence their pharmacological profile. Reactions such as catalytic hydrogenation and reductive amination are common in modifying the chemical structure for enhanced activity and selectivity (Hoareau & Scott, 2010). Understanding these reactions is essential for designing compounds with desired biological properties.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are critical for the pharmacokinetics of benzimidazole derivatives. Optimizing these properties ensures better drug absorption, distribution, metabolism, and excretion (ADME) profiles. Studies on similar compounds show the impact of structural modifications on these physical properties, which can guide the optimization of "2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide" (Yang & Su, 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, are influenced by the molecular structure of benzimidazole derivatives. Studies have shown that specific structural elements within these compounds can lead to selective binding to biological receptors, affecting their pharmacological activity. Understanding these interactions is crucial for developing compounds with targeted biological effects (Grimwood et al., 2011).

科学研究应用

化学合成与表征

化合物2-(2-甲基苯氧基)-N-[1-甲基-2-(1-吡咯烷基甲基)-1H-苯并咪唑-5-基]乙酰胺由于其结构复杂,在化学合成和表征领域发挥着重要作用。研究人员开发了新的合成方法来创建苯并咪唑衍生物,这对于进一步的药理学研究至关重要。例如,李英俊等人(2012 年)通过使 5-{[2-(苯氧基甲基)-苯并咪唑-1-基]甲基}-2-硫醇-1,3,4-恶二唑与 N-苯基-2-氯乙酰胺反应,合成了一个新化合物,突出了使用 NMR 技术进行结构测定的应用李英俊,2012。同样,F. Troxler 和 H. Weber(1974 年)探索了嘧啶并[1,2-a]苯并咪唑的合成,为理解涉及苯并咪唑衍生物的化学反应做出了贡献Troxler & Weber,1974。

药理学研究

对苯并咪唑衍生物(包括 2-(2-甲基苯氧基)-N-[1-甲基-2-(1-吡咯烷基甲基)-1H-苯并咪唑-5-基]乙酰胺)的药理学研究显示出潜在的治疗应用。K. Shibuya 等人(2018 年)发现了 K-604,这是一种酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT) 的有效抑制剂,表明在治疗涉及 ACAT-1 过表达的疾病中具有潜在用途Shibuya 等人,2018。N. Fuloria 等人(2014 年)合成了席夫碱和噻唑烷酮衍生物并评价了它们的抗菌特性,表明苯并咪唑衍生物在开发新的抗菌剂中具有重要意义Fuloria 等人,2014。

材料科学中的新应用

苯并咪唑衍生物的独特特性延伸到材料科学,在材料科学中,人们正在研究这些化合物在创造具有理想特性的新材料方面的潜力。A. Yıldırım 和 M. Çetin(2008 年)探索了乙酰胺、异恶唑烷和异恶唑啉衍生物作为缓蚀剂的合成,突出了这些化合物在保护金属免受腐蚀方面的应用Yıldırım & Çetin,2008。

对互变异构的研究贡献

对苯并咪唑衍生物的研究也有助于理解互变异构等化学现象。J. Penedo 等人(2004 年)研究了苯并咪唑衍生物中溶剂依赖性基态和激发态互变异构,提供了这些化合物在不同条件下的行为见解Penedo 等人,2004。

属性

IUPAC Name |

2-(2-methylphenoxy)-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-16-7-3-4-8-20(16)28-15-22(27)23-17-9-10-19-18(13-17)24-21(25(19)2)14-26-11-5-6-12-26/h3-4,7-10,13H,5-6,11-12,14-15H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQCBXOOAAAVHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4631496.png)

![N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4631518.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4631524.png)

![1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4631529.png)

![3-chloro-4-[2-(2,3-dichlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4631533.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4631536.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4631538.png)

![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4631551.png)

![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4631561.png)

![1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B4631569.png)